molecular formula C16H14N4O2S B12159978 (2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide

(2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide

Cat. No.: B12159978
M. Wt: 326.4 g/mol
InChI Key: VHPDCFMMWJGVAB-UHFFFAOYSA-N
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Description

(2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide is a complex organic compound that features a unique structure combining a hydrazinecarbothioamide moiety with an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide typically involves the condensation of 3-hydroxybenzohydrazide with 5-methyl-2-oxoindoline-3-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazinecarbothioamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the material science industry, the compound can be used in the synthesis of advanced materials such as polymers, dyes, and sensors. Its unique electronic properties make it suitable for applications in electronic devices and optical materials.

Mechanism of Action

The mechanism by which (2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s ability to form hydrogen bonds, π-π interactions, and covalent bonds with these targets can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(3-hydroxyphenyl)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide: Lacks the methyl group at the 5-position of the indole ring.

    (2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxamide: Contains a carboxamide group instead of a carbothioamide group.

Uniqueness

The presence of the 5-methyl group and the carbothioamide moiety in (2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide imparts unique electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

1-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-3-(3-hydroxyphenyl)thiourea

InChI

InChI=1S/C16H14N4O2S/c1-9-5-6-13-12(7-9)14(15(22)18-13)19-20-16(23)17-10-3-2-4-11(21)8-10/h2-8,18,21-22H,1H3,(H,17,23)

InChI Key

VHPDCFMMWJGVAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=S)NC3=CC(=CC=C3)O)O

Origin of Product

United States

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